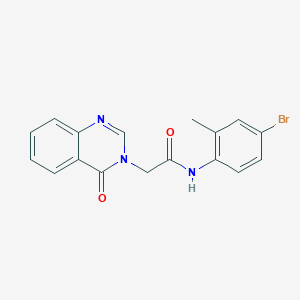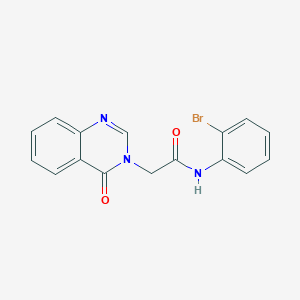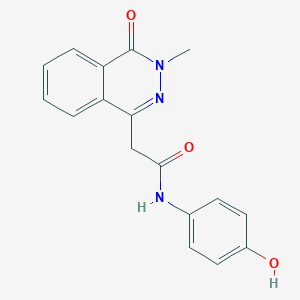![molecular formula C21H23NO5 B277614 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277614.png)
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one, also known as DPI, is a synthetic compound that belongs to the class of indole alkaloids. It is widely used in scientific research for its potential therapeutic properties. In
Wirkmechanismus
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act as a potent inhibitor of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidase, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one reduces the levels of ROS, which can cause oxidative damage and contribute to the development of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one can induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unharmed. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been shown to reduce inflammation and oxidative stress in cells, which can contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and specificity for NADPH oxidase inhibition. This makes it a valuable tool for studying the role of ROS in various cellular processes. However, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one can also be toxic to cells at high concentrations, and its effects on other enzymes and signaling pathways are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one. One area of interest is the development of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one analogs with improved potency and selectivity for NADPH oxidase inhibition. Another area of research is the investigation of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one's effects on other enzymes and signaling pathways, which could provide insight into its broader biological effects. Finally, studies on the pharmacokinetics and pharmacodynamics of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one could help to optimize its potential therapeutic use in humans.
Conclusion:
In conclusion, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is a synthetic compound with potential therapeutic properties that has been extensively studied in scientific research. Its ability to inhibit NADPH oxidase and reduce ROS levels makes it a promising candidate for the treatment of cancer and inflammatory diseases. While there are limitations to its use in lab experiments, there are also many potential future directions for research on 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one that could lead to new insights and therapeutic applications.
Synthesemethoden
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process that involves the condensation of 3,4-dimethoxyphenylacetonitrile with ethyl acetoacetate, followed by reduction and cyclization reactions. The final product is obtained as a white crystalline powder with a melting point of 180-182°C.
Wissenschaftliche Forschungsanwendungen
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
Molekularformel |
C21H23NO5 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propylindol-2-one |
InChI |
InChI=1S/C21H23NO5/c1-4-11-22-16-8-6-5-7-15(16)21(25,20(22)24)13-17(23)14-9-10-18(26-2)19(12-14)27-3/h5-10,12,25H,4,11,13H2,1-3H3 |
InChI-Schlüssel |
GVQGFEPAXJETEB-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(C=C3)OC)OC)O |
Kanonische SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(C=C3)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)


![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)


![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)

